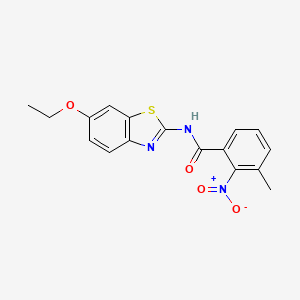![molecular formula C15H6F3N3O3S B4130019 3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4130019.png)
3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile
説明
3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile, also known as NTB, is a compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile acts as a fluorescent probe by undergoing a nucleophilic addition reaction with thiols, resulting in the formation of a highly fluorescent product. The reaction is reversible, and the fluorescence intensity of the product can be used to monitor the concentration of thiols in biological samples. 3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile also acts as a photosensitizer by absorbing light and generating singlet oxygen, which can induce cell death by damaging cellular components such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile has been shown to induce cell death in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile has been found to modulate the activity of various enzymes, including thioredoxin reductase, which is involved in the regulation of redox signaling pathways.
実験室実験の利点と制限
3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile has several advantages for lab experiments, including its high sensitivity and selectivity for thiols, its reversible reaction with thiols, and its ability to penetrate cell membranes. However, 3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile has some limitations, including its potential toxicity to cells and its tendency to form aggregates in solution, which can affect its fluorescence properties.
将来の方向性
There are several future directions for research on 3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile, including the development of new synthesis methods to improve the yield and purity of the compound, the optimization of the reaction conditions for its use as a fluorescent probe and photosensitizer, and the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, the use of 3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile in combination with other fluorescent probes and imaging techniques could provide new insights into the complex biological processes involved in redox signaling and cancer cell biology.
科学的研究の応用
3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile has been widely used in scientific research as a fluorescent probe for detecting thiols and other biological molecules. It has been used to study the redox status of cells, the activity of enzymes, and the signaling pathways involved in various biological processes. 3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer that generates reactive oxygen species to kill cancer cells.
特性
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F3N3O3S/c16-15(17,18)9-1-3-12-11(6-9)20-14(25-12)8(7-19)5-10-2-4-13(24-10)21(22)23/h1-6H/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOLPPZLAVFTAT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[1-(4-tert-butylphenyl)ethyl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129938.png)
![ethyl N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}glycinate](/img/structure/B4129939.png)
![ethyl 3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4129946.png)

![6-cyano-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide](/img/structure/B4129963.png)

![N-(3-{[2-(4-sec-butylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4129977.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiourea](/img/structure/B4129980.png)
![ethyl 4-{[(1-morpholin-4-ylcyclohexyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B4129991.png)
![methyl 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4129994.png)

![ethyl 5-benzyl-2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130001.png)
![N-[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4130020.png)
![N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4130022.png)